2-[(2-Hydroxyethyl)amino]benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-hydroxyethylamino)benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c11-6-5-10-8-4-2-1-3-7(8)9(12)13/h1-4,10-11H,5-6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KULNOANNPOGHQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)NCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40180451 | |
| Record name | Benzoic acid, 2-((2-hydroxyethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
24 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24831293 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
25784-00-3 | |
| Record name | Benzoic acid, 2-((2-hydroxyethyl)amino)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025784003 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzoic acid, 2-((2-hydroxyethyl)amino)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40180451 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 2 Hydroxyethyl Amino Benzoic Acid and Its Derivatives
Established Synthetic Routes to 2-[(2-Hydroxyethyl)amino]benzoic acid
The synthesis of this compound can be achieved through several established chemical pathways. These routes typically involve the formation of a carbon-nitrogen bond between the anthranilic acid moiety and the hydroxyethyl (B10761427) group.
Reaction of 2-Aminobenzoic Acid with 2-Hydroxyethylamine
A primary and straightforward method for the synthesis of this compound involves the direct N-alkylation of 2-aminobenzoic acid (anthranilic acid) with a suitable 2-carbon electrophile, such as 2-chloroethanol (B45725) or ethylene (B1197577) oxide. When 2-hydroxyethylamine (ethanolamine) is used, the reaction can be driven by heat. The lone pair of electrons on the nitrogen atom of 2-aminobenzoic acid acts as a nucleophile, attacking the electrophilic carbon of the ethanolamine (B43304) derivative. The reaction mechanism is a nucleophilic substitution.
A related approach involves the reaction of an amino acid with chloroethanol under alkaline conditions. This method is applicable to a wide range of amino acids. For instance, the synthesis of N-(2-hydroxyethyl) amino acids has been successfully demonstrated. In a typical procedure, the amino acid is dissolved in an aqueous solution of sodium hydroxide, to which chloroethanol is added. The reaction mixture is stirred, and the pH is maintained with the addition of a base. The product is then isolated by neutralization with an acid. A similar principle can be applied to the synthesis of this compound.
Esterification and Subsequent Amidation/Reduction Approaches
An alternative synthetic strategy involves the initial protection of the carboxylic acid group of 2-aminobenzoic acid through esterification. This prevents unwanted side reactions and allows for more controlled N-alkylation. The resulting ester can then be reacted with a suitable reagent to introduce the hydroxyethyl group, followed by hydrolysis of the ester to yield the final product.
One common method is the Fischer esterification, where the aminobenzoic acid is reacted with an alcohol in the presence of an acid catalyst. For example, p-aminobenzoic acid can be esterified with ethanol (B145695) to produce ethyl p-aminobenzoate. nih.govlibretexts.org A similar reaction can be applied to 2-aminobenzoic acid using ethylene glycol to form 2-hydroxyethyl 2-aminobenzoate.
Following esterification, the amino group can be functionalized. For instance, the resulting ester can undergo a reaction with an appropriate halo-alcohol. Subsequently, the ester group is hydrolyzed back to a carboxylic acid to yield the final product.
Another approach involves the synthesis of an amide followed by reduction. For example, 2-chlorobenzoyl chloride can be reacted with an amine like ethylene diamine to form an N-(2-aminoethyl)-2-chlorobenzamide. wipo.int A similar strategy could be envisioned where 2-aminobenzoic acid is first converted to its acid chloride, then reacted with ethanolamine to form an amide, which would then require selective reduction of the amide carbonyl to an amine.
Microwave-Assisted Synthetic Protocols
Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to significantly reduced reaction times, increased yields, and cleaner reactions compared to conventional heating methods. google.comnih.gov This technology has been successfully applied to a variety of reactions for the synthesis of nitrogen-containing heterocyclic compounds. google.comresearchgate.net
The synthesis of derivatives of anthranilic acid has also benefited from microwave irradiation. For instance, the synthesis of N-phenylanthranilic acids via the Ullmann condensation of 2-chlorobenzoic acid with aniline (B41778) derivatives has been shown to be more efficient under microwave conditions in an aqueous medium. researchgate.net
A relevant example is the microwave-assisted synthesis of ethyl 3-amino-4-[(2-hydroxyethyl)amino]benzoate. In this procedure, ethyl 4-(2-hydroxyethylamino)-3-nitro-benzoate is reduced using ammonium (B1175870) formate (B1220265) and palladium on carbon in ethanol under microwave irradiation at 120°C for 2 minutes. nih.gov This demonstrates the feasibility of using microwave technology for reactions involving the hydroxyethylamino functional group attached to a benzoic acid derivative. The rapid heating and efficient energy transfer provided by microwaves can significantly accelerate the reaction, making it a highly attractive method for the synthesis of this compound and its derivatives.
Table 1: Comparison of Conventional and Microwave-Assisted Synthesis for a Related Compound
| Parameter | Conventional Heating | Microwave-Assisted Synthesis |
| Reaction Time | Several hours | 2-15 minutes |
| Yield | Moderate to good | Good to excellent |
| Solvent | Often requires high-boiling point solvents | Can often be performed with lower-boiling point solvents or even solvent-free |
| Energy Consumption | High | Low |
Green Chemistry Approaches in Synthesis
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing this compound, several green approaches can be considered.
One of the key areas of green chemistry is the use of environmentally benign solvents. Water is an ideal green solvent due to its non-toxic nature, and its use in organic synthesis is highly desirable. The synthesis of N-phenylanthranilic acid derivatives has been successfully carried out in water under ultrasound irradiation, offering a greener alternative to traditional organic solvents. researchgate.net
Another avenue for green synthesis is the use of biocatalysts. Enzymes can offer high selectivity and operate under mild reaction conditions, reducing the need for protecting groups and harsh reagents. The biological synthesis of aminobenzoic acid derivatives is an area of active research, with microorganisms being engineered to produce these compounds from renewable feedstocks like glucose. google.com The enzymatic synthesis of N-substituted amino acids is also a promising field. nih.gov
Solvent-free, or solid-state, reactions are another important green chemistry approach. These reactions can reduce waste and simplify purification processes. The use of microwave irradiation in solvent-free conditions for the synthesis of quinazolinone derivatives from anthranilic acid demonstrates the potential of this combined approach. researchgate.net
Optimization of Synthetic Conditions for Yield and Purity
Optimizing synthetic conditions is crucial for maximizing the yield and purity of the desired product, which is particularly important for industrial-scale production. For the synthesis of this compound, several parameters can be adjusted.
In N-alkylation reactions, the choice of base, solvent, temperature, and catalyst can have a significant impact on the outcome. For instance, in the N-alkylation of aniline with benzyl (B1604629) alcohol, the use of different bases and solvents was shown to influence the selectivity and yield of the product. nih.gov
The molar ratio of the reactants is another critical factor. In esterification reactions, using an excess of the alcohol can shift the equilibrium towards the product side, thereby increasing the yield, as explained by Le Chatelier's Principle. libretexts.org
Purification methods also play a vital role in obtaining a high-purity product. Techniques such as recrystallization, column chromatography, and preparative high-performance liquid chromatography (HPLC) are commonly employed to remove impurities and isolate the desired compound. The purity of peptides, which are synthesized through sequential coupling reactions, is highly dependent on the efficiency of each step, highlighting the importance of optimizing every stage of a multi-step synthesis. gyrosproteintechnologies.com
Table 2: Key Parameters for Optimization of N-Alkylation Reactions
| Parameter | Considerations |
| Base | The strength and nature of the base can affect the deprotonation of the amine and influence the reaction rate and selectivity. |
| Solvent | The polarity and boiling point of the solvent can impact the solubility of reactants and the reaction temperature. |
| Temperature | Higher temperatures generally increase the reaction rate but can also lead to side reactions and decomposition. |
| Catalyst | For catalyzed reactions, the choice of catalyst and its loading can dramatically affect the efficiency and selectivity. |
| Reactant Ratio | The stoichiometry of the reactants can be adjusted to drive the reaction to completion and maximize the yield of the desired product. |
Synthesis of Key Precursors and Intermediates
The synthesis of this compound relies on the availability of key precursors and intermediates. The primary starting material is often a substituted benzoic acid.
2-Aminobenzoic acid (anthranilic acid) is a readily available commercial compound. ymdb.ca However, if substituted derivatives are required, they can be synthesized through various methods. For example, 2-halobenzoic acids can be prepared by the halogenation of benzoic acid in the presence of a palladium catalyst. wipo.intgoogle.com These halogenated precursors can then undergo nucleophilic substitution with ethanolamine.
Another important precursor is 2-hydroxy-4-aminobenzoic acid, which can be synthesized from m-aminophenol and carbon dioxide under supercritical conditions. google.com The synthesis of 2-amino-5-chlorobenzonitrile (B58002) from 5-chloroanthranilic acid has also been reported, which involves the conversion of the carboxylic acid to an amide and subsequent dehydration. researchgate.net
The synthesis of ester intermediates, such as ethyl 2-hydroxy-5-aminobenzoate, is achieved through the esterification of the corresponding carboxylic acid. ymdb.ca These esters can then be used in subsequent reactions to build the final molecule.
Derivatization and Analog Synthesis of 2 2 Hydroxyethyl Amino Benzoic Acid
Synthesis of Substituted Benzoic Acid Analogs with Hydroxyethylamino Moieties
The synthesis of analogs of 2-[(2-Hydroxyethyl)amino]benzoic acid often involves modifying the benzene (B151609) ring or the amino and hydroxyl groups to produce compounds with tailored properties. One common approach is the reductive amination reaction. For instance, 4-[(2-Phenylethyl)amino]benzoic acid has been synthesized via the Borch reductive amination of 4-aminobenzoic acid and 2-phenylacetaldehyde, using a 2-picoline borane complex in methanol. nih.gov This methodology provides a viable route to introduce diverse substituents on the amino group.
Another strategy involves the N-alkylation of aminobenzoic acids. The synthesis of 2-[(1-benzamido-2-methoxy-2-oxoethyl)amino]benzoic acid was achieved by the N-alkylation of 2-aminobenzoic acid with methyl α-azidoglycinate N-benzoylated. scispace.com The reaction is typically carried out in a solvent like acetone with a base such as diisopropylethylamine (DIPEA). scispace.com
Furthermore, the core benzoic acid structure can be built from simpler precursors. For example, 2-hydroxy-4-aminobenzoic acid is prepared from m-aminophenol. The process involves reacting m-aminophenol with a sodium alkoxide to form the sodium salt, which is then carboxylated using carbon dioxide under pressure. google.com Modifications of these foundational synthetic routes allow for the introduction of various functional groups onto the aromatic ring, leading to a library of substituted benzoic acid analogs bearing the characteristic hydroxyethylamino moiety.
Formation of Organometallic Complexes
The carboxylate and hydroxyethyl (B10761427) groups of this compound and its derivatives are excellent coordinating sites for metal ions, leading to the formation of diverse organometallic complexes.
Organotin(IV) complexes, in particular, have been extensively studied due to their structural diversity and potential biological activities. thescipub.com The synthesis of these complexes typically involves the reaction of a derivative of this compound with an appropriate alkyltin(IV) precursor. mdpi.com For example, new organotin(IV) complexes have been synthesized by reacting 2-[4-hydroxy-3-((2-hydroxyethylimino)methyl)phenylazo]benzoic acid with precursors like trimethyltin chloride, tributyltin chloride, or dibutyltin oxide. mdpi.com The resulting complexes can exhibit various structures, including dimeric and monomeric forms. thescipub.commdpi.com Spectroscopic techniques such as IR, and multinuclear (¹H, ¹³C, and ¹¹⁹Sn) NMR are crucial for characterizing these complexes. mdpi.comnih.gov For instance, the ¹¹⁹Sn NMR chemical shifts provide valuable information about the coordination number and geometry around the tin atom. nih.gov
Table 1: Examples of Organotin(IV) Precursors and Resulting Complex Types
| Organotin(IV) Precursor | Resulting Complex Example | Reference |
|---|---|---|
| Alkyltin(IV) precursors | [Me3Sn(H2L)]2, Bu3Sn(H2L), [(Bu2Sn(H2L))2O]2 | mdpi.com |
| Dibutyltin(IV) oxide | [{3-[N(CH3)2]C6H4COO(R)2Sn}2O]2 dimer | thescipub.com |
In organometallic complexes, the ligand can coordinate to the metal center through various atoms. The carboxylate group can act as a monodentate or bidentate ligand, coordinating through one or both oxygen atoms. thescipub.com The nitrogen atom of the amino group and the oxygen atom of the hydroxyethyl group can also participate in coordination. nih.govresearchgate.net Infrared (IR) spectroscopy is a key tool for determining the coordination mode. A shift in the stretching vibration frequency of the C=O group in the IR spectrum of the complex compared to the free ligand indicates the coordination of the carboxylate group. nih.gov Similarly, shifts in the bands corresponding to the C-O of the alcohol and the C=N (if present in an imine derivative) suggest their involvement in bonding to the metal ion. mdpi.comnih.gov This versatility in coordination allows the ligand to act as a bridging framework, leading to the formation of complex structures like cyclic dimers. mdpi.com
The nature and position of substituents on the benzoic acid ring significantly influence the structure and properties of the resulting organometallic complexes. ljmr.ly The electronic and steric properties of the substituents can affect the coordination geometry around the metal center. For instance, different alkyl or phenyl groups on the tin atom (e.g., methyl, butyl, phenyl) can lead to complexes with different geometries, such as distorted tetrahedral or trigonal-bipyramidal structures. mdpi.comnih.gov The presence of other coordinating groups on the ligand, introduced through derivatization, can lead to the formation of mixed ligand complexes with potentially enhanced stability or novel properties. ljmr.lyresearchgate.netresearchgate.net The choice of both the ligand and the metal precursor allows for the rational design of complexes with specific structural features.
Preparation of Ester and Amide Derivatives
The carboxylic acid functionality of this compound is readily converted into ester and amide derivatives through standard organic synthesis methods. libretexts.org
Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst. libretexts.org This reaction is reversible, and strategies such as using an excess of the alcohol or removing the water formed can be employed to drive the reaction to completion. libretexts.org Transesterification, where an existing ester is reacted with an alcohol in the presence of a catalyst, is another method used to prepare different ester derivatives. google.com
Amide synthesis often involves activating the carboxylic acid, for example, by converting it to an acid chloride. The reaction of 2-nitrobenzoic acid with thionyl chloride at low temperatures, followed by the addition of an amine, is a common procedure for forming amide bonds. google.com Alternatively, direct condensation of the carboxylic acid with an amine can be facilitated by coupling agents. The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields. google.com A variety of amines can be used, leading to a wide array of amide derivatives with different substituents.
Table 2: Common Methods for Ester and Amide Synthesis
| Derivative Type | Reaction Method | Key Reagents | Reference |
|---|---|---|---|
| Ester | Esterification | Alcohol, Acid Catalyst | libretexts.org |
| Ester | Transesterification | Alcohol, Transesterification Catalyst | google.com |
| Amide | Acyl Halide Route | Thionyl Chloride, Amine | google.com |
Enzymatic Derivatization and Biocatalysis
Enzymatic methods offer a green and highly selective alternative for the derivatization of this compound and its analogs. Biocatalysis can be employed to synthesize chiral derivatives with high enantiomeric purity. researchgate.net For example, oxidoreductases and dehydrogenases have been used in multi-enzyme, one-pot systems to prepare enantiomerically pure hydroxylated benzoic acid derivatives. researchgate.net
Lipases are another class of enzymes widely used for derivatization. For instance, Candida antarctica lipase B (CAL-B) has been utilized for the enantioselective hydrolysis of hydroxy-substituted β-amino esters in organic media, allowing for the resolution of stereoisomers. mdpi.com The enzyme catalyzes the hydrolysis of one enantiomer, leaving the other unreacted, thus providing a route to enantiomerically enriched compounds. mdpi.com Such enzymatic resolutions are valuable for producing optically active building blocks for various applications. Derivatization with 2-aminobenzoic acid has also been optimized for the analysis of monosaccharides, highlighting the utility of this compound in bioanalytical methods. nih.gov
Rational Design Principles for Analogs of this compound
The rational design of analogs for a lead compound, such as this compound, is a cornerstone of medicinal chemistry. This process involves making systematic modifications to the molecule's structure to enhance desired properties like potency and selectivity, while improving pharmacokinetic characteristics such as absorption, distribution, metabolism, and excretion (ADME). patsnap.comspirochem.com The design principles for analogs of this compound are centered on understanding the structure-activity relationships (SAR) of its constituent parts: the anthranilic acid core, the secondary amine linker, and the hydroxyethyl side chain. ijpsjournal.comijpsjournal.com
Key strategies in the rational design of analogs include:
Bioisosteric Replacement: This is a primary strategy where a functional group is replaced by another group with similar physical or chemical properties to produce broadly similar biological effects. slideshare.net This technique is employed to improve potency, enhance selectivity, decrease toxicity, and alter drug metabolism. patsnap.comopenmedscience.com For instance, the carboxylic acid moiety is often a target for bioisosteric replacement to improve oral bioavailability and metabolic stability. patsnap.com
Structure-Activity Relationship (SAR) Analysis: By creating a library of related compounds and evaluating their biological activity, researchers can deduce which molecular features are crucial for effect. ijpsjournal.com For benzoic acid derivatives, SAR studies have shown that the nature and position of substituents on the phenyl ring are critical for activity. researchgate.net
Conformational Restriction: Introducing rigidity into a flexible molecule can lock it into a bioactive conformation, potentially increasing potency and selectivity. This can be achieved by incorporating cyclic structures.
Modifications of the Anthranilic Acid Core
The anthranilic acid scaffold is a privileged structure in medicinal chemistry, known to be a building block for various bioactive compounds. researchgate.netnih.gov Design principles focus on two main areas: the carboxylic acid group and the aromatic ring.
Carboxylic Acid Bioisosteres: The carboxylic acid group is acidic and typically ionized at physiological pH, which can limit cell membrane permeability. Replacing it with a bioisostere can maintain the necessary interactions with a biological target while improving pharmacokinetic properties. patsnap.com Common replacements aim to mimic the size, shape, and electronic properties of the carboxylate.
Table 1: Common Bioisosteric Replacements for the Carboxylic Acid Group
| Original Group | Bioisosteric Replacement | Rationale for Replacement |
|---|---|---|
| Carboxylic Acid (-COOH) | Tetrazole | Mimics the acidity and planar geometry of the carboxyl group but is more metabolically stable and can improve oral absorption. patsnap.com |
| Carboxylic Acid (-COOH) | Acyl Sulfonamide (-CONHSO₂R) | Maintains acidic properties with a pKa similar to carboxylic acids but can exhibit improved permeability and metabolic stability. |
| Carboxylic Acid (-COOH) | Hydroxamic Acid (-CONHOH) | Acts as a metal-chelating group and can serve as a carboxylic acid mimic in certain enzyme active sites. |
| Carboxylic Acid (-COOH) | Hydroxyisoxazole | Provides an acidic proton and similar spatial arrangement of hydrogen bond acceptors. |
Aromatic Ring Substitution: Adding substituents to the phenyl ring can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile. For example, adding electron-withdrawing groups like halogens (e.g., -F, -Cl) can increase acidity and lipophilicity, potentially enhancing target binding or cell penetration. patsnap.com Conversely, electron-donating groups (e.g., -OCH₃, -CH₃) can also be used to probe the steric and electronic requirements of the binding site. mdpi.com
Modifications of the Side Chain
The N-(2-hydroxyethyl) side chain provides key hydrogen bonding features and conformational flexibility. Rational design principles applied here seek to optimize the length, flexibility, and polarity of this chain.
Alteration of the Linker: The length of the ethyl linker between the amine and the hydroxyl group can be extended (homologation) or shortened to find the optimal distance for interaction with a target.
Hydroxyl Group Modification: The terminal hydroxyl group is a potent hydrogen bond donor and acceptor. It can be converted to a methyl ether (-OCH₃) to remove its hydrogen-bond-donating ability while retaining its accepting character. Alternatively, it can be replaced with a fluorine atom, which acts as a weak hydrogen bond acceptor and increases lipophilicity. patsnap.com
Amine Substitution: The secondary amine is a hydrogen bond donor and can be protonated. Replacing the N-H with an N-methyl group would remove the hydrogen bond donor capability and increase basicity, which can be used to probe the importance of this interaction for biological activity.
The systematic application of these design principles allows for the generation of analog libraries. Subsequent biological testing of these analogs provides crucial data to build a comprehensive Structure-Activity Relationship (SAR) model, guiding further optimization toward a candidate with an improved therapeutic profile. mdpi.com
Table 2: Summary of Potential Analog Modifications for this compound
| Molecular Region | Design Strategy | Specific Modification Example | Hypothesized Rationale |
|---|---|---|---|
| Carboxylic Acid | Bioisosteric Replacement | Replace -COOH with a Tetrazole ring | Improve metabolic stability and oral bioavailability while maintaining acidic character. patsnap.com |
| Aromatic Ring | Substitution | Add a chlorine atom at the 4- or 5-position | Increase lipophilicity, potentially enhancing membrane permeability and target interaction. |
| Aromatic Ring | Ring Variation | Replace phenyl ring with a pyridine ring | Introduce a hydrogen bond acceptor, alter electronic distribution, and modify solubility. |
| Ethyl Linker | Homologation | Extend to a 3-hydroxypropyl chain | Optimize spatial distance between the aromatic core and the terminal hydroxyl group. |
| Terminal Hydroxyl | Functional Group Modification | Convert -OH to an -OCH₃ (ether) group | Remove hydrogen bond donating ability to probe its importance in target binding. |
| Secondary Amine | Substitution | Replace N-H with N-CH₃ | Increase basicity and remove hydrogen bond donating ability to refine SAR. |
Advanced Spectroscopic and Structural Characterization of 2 2 Hydroxyethyl Amino Benzoic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopynih.govebi.ac.uknih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of 2-[(2-Hydroxyethyl)amino]benzoic acid in solution. By analyzing the spectra from different nuclei, such as ¹H and ¹³C, a comprehensive picture of the molecular framework can be constructed. In derivatives, such as organotin complexes, multinuclear NMR, including ¹¹⁹Sn, provides further details on the coordination environment of the metal center. nih.govebi.ac.uknih.gov
Proton NMR (¹H NMR) Analysisebi.ac.uknih.gov
The ¹H NMR spectrum of this compound provides distinct signals corresponding to each type of proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons. The aromatic protons typically appear in the downfield region, while the aliphatic protons of the hydroxyethyl (B10761427) group are found further upfield. The acidic proton of the carboxyl group and the protons on the heteroatoms (N-H and O-H) often exhibit broad signals and their chemical shifts can be highly dependent on the solvent, concentration, and temperature.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| Aromatic (C₆H₄) | 6.5 - 8.0 | Multiplet (m) | The four protons on the benzene (B151609) ring will show complex splitting patterns due to their coupling with each other. |
| Methylene (-NCH₂) | ~3.4 | Triplet (t) | Coupled to the adjacent -CH₂O- protons. |
| Methylene (-CH₂O) | ~3.8 | Triplet (t) | Coupled to the adjacent -NCH₂- protons. |
| Amine (-NH) | Variable (Broad) | Singlet (s) | Chemical shift is solvent-dependent; may exchange with D₂O. |
| Hydroxyl (-OH) | Variable (Broad) | Singlet (s) | Chemical shift is solvent-dependent; may exchange with D₂O. |
| Carboxylic Acid (-COOH) | >10 (Broad) | Singlet (s) | Typically appears far downfield; signal is often broad and exchanges with D₂O. |
Note: Data are predicted based on analogous structures. Actual values may vary based on experimental conditions.
Carbon-13 NMR (¹³C NMR) Analysisebi.ac.uknih.gov
The ¹³C NMR spectrum complements the ¹H NMR data by providing information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. The carbonyl carbon of the carboxylic acid is characteristically found in the most downfield region of the spectrum. Upon coordination to a metal in a derivative complex, the chemical shift of the carboxylate carbon can shift, indicating its involvement in bonding. nih.gov
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| Carbonyl (-COOH) | 170 - 175 | In complexes, this value can shift downfield to the 167-179 ppm range upon coordination. nih.gov |
| Aromatic (C-N) | 145 - 150 | Quaternary carbon attached to the amino group. |
| Aromatic (C-COOH) | 110 - 115 | Quaternary carbon attached to the carboxyl group. |
| Aromatic (CH) | 115 - 135 | Four signals are expected for the aromatic CH carbons. |
| Methylene (-NCH₂) | ~45 | Aliphatic carbon adjacent to the nitrogen atom. |
| Methylene (-CH₂O) | ~60 | Aliphatic carbon adjacent to the oxygen atom. |
Note: Data are predicted based on analogous structures. Actual values may vary based on experimental conditions.
Multinuclear NMR (e.g., ¹¹⁹Sn NMR for Organotin Complexes)ebi.ac.uknih.gov
For derivatives such as organotin(IV) complexes of this compound, ¹¹⁹Sn NMR spectroscopy is a powerful tool for determining the coordination number and geometry around the tin atom. nih.gov The chemical shift values in ¹¹⁹Sn NMR are highly sensitive to the coordination environment. For diorganotin(IV) carboxylates, five-coordinate complexes typically show δ(¹¹⁹Sn) values in the range of -90 to -190 ppm, whereas six-coordinate complexes have signals in the range of -210 to -400 ppm. researchgate.net The presence of one or two signals can indicate the formation of monomers or dimers and reveal whether the carboxylate ligand is acting in a monodentate or bidentate fashion. researchgate.net
Infrared (IR) and Raman Spectroscopyebi.ac.uknih.gov
Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in this compound and its derivatives. The spectra arise from the vibrations of chemical bonds, such as stretching and bending.
Vibrational Mode Assignments
The IR spectrum of this compound is characterized by absorption bands corresponding to its various functional groups. The O-H and N-H stretching vibrations appear as broad bands at higher wavenumbers. The C=O stretch of the carboxylic acid is a strong, prominent band. The aromatic ring gives rise to several characteristic absorptions. Upon deprotonation of the carboxylic acid to form a carboxylate anion in a metal complex, the C=O stretching vibration is replaced by two distinct bands: an asymmetric (νₐₛ) and a symmetric (νₛ) stretching vibration.
Table 3: Key IR Vibrational Frequencies and their Assignments
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| O-H Stretch (Alcohol) | 3200 - 3500 (Broad) | From the hydroxyethyl group. |
| N-H Stretch | 3300 - 3400 | From the secondary amine. |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 (Very Broad) | Characteristic broad absorption due to hydrogen bonding. |
| C-H Stretch (Aromatic) | 3000 - 3100 | |
| C-H Stretch (Aliphatic) | 2850 - 2960 | From the -CH₂- groups. |
| C=O Stretch (Carboxylic Acid) | 1680 - 1710 (Strong) | Carbonyl stretch of the COOH group. |
| C=C Stretch (Aromatic) | 1450 - 1600 | Multiple bands from the benzene ring. |
| Asymmetric COO⁻ Stretch | 1550 - 1620 | Appears in carboxylate derivatives (salts/complexes). |
| Symmetric COO⁻ Stretch | 1380 - 1450 | Appears in carboxylate derivatives (salts/complexes). |
| C-O Stretch | 1050 - 1150 | From the alcohol C-O bond. |
| C-N Stretch | 1250 - 1350 | From the aromatic amine. |
Note: Data compiled from typical ranges for functional groups and analysis of similar molecules like aminobenzoic acids. researchgate.netnih.gov
Mass Spectrometry (MS)nih.govnih.gov
Mass spectrometry is used to determine the molecular weight of this compound and to gain structural information from its fragmentation pattern. The compound has a molecular formula of C₉H₁₁NO₃ and a monoisotopic mass of approximately 181.07 Da. ebi.ac.uk In electron ionization (EI) mass spectrometry, the molecular ion peak ([M]⁺) would be observed at m/z = 181.
The fragmentation of the molecular ion provides a fingerprint that aids in structural confirmation. Key fragmentation pathways would likely include:
Loss of H₂O: A peak at m/z 163 ([M-18]⁺) resulting from the loss of a water molecule from the hydroxyethyl group.
Loss of COOH: A peak at m/z 136 ([M-45]⁺) due to the loss of the carboxyl group.
Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom, leading to a fragment ion at m/z 150 by loss of CH₂OH.
Cleavage of the N-C bond: Scission of the bond between the nitrogen and the ethyl group can lead to the formation of the 2-aminobenzoic acid cation radical at m/z 137.
Table 4: Predicted Mass Spectrometry Fragmentation for this compound
| m/z Value | Proposed Fragment Ion | Formula of Lost Neutral |
| 181 | [C₉H₁₁NO₃]⁺ | (Molecular Ion) |
| 163 | [C₉H₉NO₂]⁺ | H₂O |
| 136 | [C₈H₁₀N]⁺ | COOH |
| 137 | [C₇H₇NO₂]⁺ | C₂H₄O |
Note: Fragmentation patterns are predictive and based on common fragmentation rules for these functional groups. nist.gov
X-ray Crystallography
X-ray crystallography stands as a definitive technique for determining the three-dimensional arrangement of atoms within a crystalline solid. This powerful tool has been instrumental in characterizing the solid-state structures of this compound and its derivatives, offering insights into their molecular conformation and intermolecular interactions.
The crystal structures of several derivatives and salts of this compound have been successfully determined using single-crystal X-ray diffraction. acs.orgrsc.org For instance, the crystal structures of seven salts formed between 2-hydroxyethylamine and various para-substituted benzoic acids have been elucidated. acs.org In these structures, the salt units act as the fundamental building blocks of the supramolecular architecture. acs.org The process involves careful selection of a single crystal, which is then mounted on a diffractometer. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected. nih.gov This data is then processed to generate an electron density map, from which the positions of the individual atoms can be determined, revealing the precise molecular geometry and connectivity. nih.gov
For example, the crystal structure of a cocrystal involving chlordiazepoxide and p-aminobenzoic acid revealed that the two molecules are linked via hydrogen bonds to form a heterodimer. nih.gov The determination of crystal structures can sometimes be challenging, requiring advanced techniques like a combination of systematic grid searches and bond-restrained Rietveld refinement, especially when starting from ambiguous two-dimensional structural information. researchgate.net
The solid-state packing of this compound and its derivatives is governed by a network of intermolecular interactions. Hydrogen bonds are particularly significant, playing a crucial role in the formation of stable crystal lattices. In the salts of 2-hydroxyethylamine with substituted benzoic acids, proton-transferred N–H···O and normal O–H···O hydrogen bonds are the primary forces holding the crystal structure together. acs.org
The carboxylic acid group is a potent hydrogen bond donor and acceptor. nih.gov In many benzoic acid derivatives, the carboxyl groups form O–H···O hydrogen bonds, creating characteristic dimeric rings. researchgate.net The nitrogen atom of the amino group and the oxygen atoms of the hydroxyl and carboxyl groups are all potential sites for hydrogen bonding. For instance, in fenamic acid-acridine complexes, a prominent O-H···N hydrogen bond is observed between the carboxylic acid of the fenamic acid and the nitrogen atom of acridine. nih.gov
The interplay of various intermolecular forces leads to the formation of well-defined, higher-order structures known as supramolecular assemblies. In the solid state, molecules of this compound and its derivatives self-assemble into intricate one-, two-, or three-dimensional networks. acs.org
The building blocks of these assemblies are often dimers or chains formed through strong hydrogen bonds. acs.orgresearchgate.net For example, the salts of 2-hydroxyethylamine and substituted benzoic acids form building blocks that are held together by proton-transferred N–H···O and normal O–H···O hydrogen bonds. acs.org These primary building blocks can then further interact through weaker forces to construct the final supramolecular architecture. The study of these assemblies is a key aspect of crystal engineering, which aims to design and synthesize new materials with desired properties based on an understanding of intermolecular interactions. rsc.org
Co-crystals are multi-component crystals in which the constituent molecules are held together by non-covalent interactions, primarily hydrogen bonds. dergipark.org.tr The formation of co-crystals can significantly alter the physicochemical properties of the parent compounds. The distinction between a salt and a co-crystal is critical and is often predicted based on the difference in pKa values between the acidic and basic components. acs.org
The analysis of co-crystals of benzoic acid derivatives often reveals the formation of heterodimers or more complex assemblies through hydrogen bonding. nih.govmdpi.com For example, in a co-crystal of theophylline (B1681296) and benzoic acid, each theophylline molecule is connected to one benzoic acid molecule via two hydrogen bonds, forming a dimer. mdpi.com The characterization of these co-crystals is typically performed using techniques such as powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and spectroscopic methods like FTIR and Raman spectroscopy. rsc.orgnih.govmdpi.com New diffraction peaks in the PXRD pattern that are distinct from the starting materials are indicative of co-crystal formation. nih.govdergipark.org.tr
Elemental Analysis
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage of each element present, which is crucial for verifying the empirical formula of a newly synthesized compound. For this compound (C9H11NO3), the elemental composition is a key characteristic. ebi.ac.uk This technique is often used in conjunction with other analytical methods to confirm the identity and purity of the compound. researchgate.net
Table 1: Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
| Carbon | C | 12.011 | 9 | 108.099 | 59.66% |
| Hydrogen | H | 1.008 | 11 | 11.088 | 6.12% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 7.73% |
| Oxygen | O | 15.999 | 3 | 47.997 | 26.49% |
| Total | 181.191 | 100.00% |
Note: This table is generated based on the chemical formula and atomic weights and represents the theoretical elemental composition.
Advanced Chromatographic and Spectroscopic Techniques
Modern analytical chemistry offers a suite of powerful techniques for the separation and detailed characterization of complex mixtures and pure compounds.
Advanced chromatographic techniques, particularly high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UHPLC), are indispensable for the separation and analysis of this compound and its derivatives. nih.gov Mixed-mode chromatography, which utilizes both reversed-phase and ion-exchange mechanisms, has proven effective for separating isomers of aminobenzoic acid. helixchrom.com The retention times in these methods can be finely tuned by adjusting the mobile phase composition, such as the amount of acetonitrile (B52724), buffer concentration, and pH. helixchrom.com Coupling these chromatographic systems with advanced detectors like high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS) allows for detailed structural annotation of the separated components. nih.gov
In addition to chromatography, advanced spectroscopic techniques provide invaluable structural information. While not explicitly detailed in the provided search results for this compound itself, techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are standard tools for the characterization of such organic molecules. nih.govresearchgate.net These methods provide detailed information about the chemical environment of atoms and the functional groups present in the molecule.
High-Performance Liquid Chromatography (HPLC)
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound and its derivatives. The separation is typically achieved using a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture.
The chromatographic separation of aminobenzoic acid isomers and related compounds often utilizes a C18 reversed-phase column. sielc.comnih.gov The mobile phase composition is a critical parameter that is optimized to achieve the best separation efficiency. A common approach involves an isocratic or gradient elution with a mixture of an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (typically acetonitrile or methanol). nih.govresearchgate.net The pH of the aqueous buffer is adjusted to control the ionization state of the analyte, which significantly influences its retention on the column. For instance, a slightly acidic mobile phase (e.g., pH 4.0) has been used for the analysis of p-aminobenzoic acid and its metabolites. nih.gov
Detection is most commonly performed using a UV detector, as the aromatic ring in this compound provides strong chromophoric activity. The detection wavelength is usually set at or near the maximum absorbance of the compound, which for similar aminobenzoic acids is often in the range of 254-280 nm. nih.gov For the analysis of organic acids, a detection wavelength of 210 nm has also been employed. mjcce.org.mkresearchgate.net
A typical HPLC method for a compound structurally similar to this compound might employ the following conditions:
| Parameter | Condition |
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) mjcce.org.mkresearchgate.net |
| Mobile Phase | Acetonitrile and 0.02 M Ammonium (B1175870) Acetate (pH 4.0) (e.g., 20:80 v/v) nih.gov |
| Flow Rate | 1.0 mL/min mjcce.org.mkresearchgate.net |
| Detection | UV at 280 nm nih.gov |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
This table presents a representative set of HPLC conditions and is for illustrative purposes.
The retention time of this compound under these conditions would be specific and reproducible, allowing for its identification and quantification in a given sample. The separation of its derivatives would depend on their polarity, with more polar derivatives eluting earlier and less polar ones having longer retention times.
Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS)
For a more sensitive and selective analysis, especially in complex matrices or for the identification of unknown derivatives and degradation products, Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-Q-TOF-MS/MS) is the method of choice. nih.govnih.gov UPLC utilizes columns with smaller particle sizes (<2 µm), leading to higher resolution, faster analysis times, and increased sensitivity compared to traditional HPLC. benthamdirect.com
The Q-TOF mass spectrometer provides high-resolution and accurate mass measurements, which are invaluable for the unequivocal identification of compounds. nih.gov In a typical UPLC-Q-TOF-MS/MS workflow, the sample is first separated by UPLC, and the eluting components are then ionized, commonly using electrospray ionization (ESI) in either positive or negative ion mode. The choice of ionization mode depends on the acidic or basic nature of the analyte; for this compound, both modes could be viable.
The Q-TOF instrument operates by first filtering ions based on their mass-to-charge ratio (m/z) in the quadrupole. These ions then travel through a collision cell where they can be fragmented, and the resulting fragment ions are analyzed by the time-of-flight mass analyzer. This MS/MS capability allows for structural elucidation of the parent molecule. mdpi.com For instance, in the analysis of small molecule pharmaceuticals, multiple reaction monitoring (MRM) can be used for targeted quantification, where specific precursor-to-product ion transitions are monitored. nih.govtandfonline.com
A representative UPLC-Q-TOF-MS/MS method for analyzing a compound like this compound might involve the following parameters:
| Parameter | Condition |
| UPLC System | ACQUITY UPLC I-Class or similar waters.com |
| Column | ACQUITY UPLC C18 (e.g., 2.1 mm x 100 mm, 1.8 µm) benthamdirect.com |
| Mobile Phase | A: 0.1% Formic acid in water, B: 0.1% Formic acid in acetonitrile |
| Gradient | Linear gradient from 5% to 95% B over a short time frame (e.g., 5-10 minutes) |
| Flow Rate | 0.3-0.5 mL/min benthamdirect.com |
| Mass Spectrometer | Q-TOF with ESI source nih.gov |
| Ionization Mode | Positive and/or Negative |
| Scan Mode | Full scan MS and MS/MS |
| Collision Energy | Optimized for the specific compound and its fragments (e.g., 10-40 eV) benthamdirect.com |
This table presents a representative set of UPLC-Q-TOF-MS/MS conditions and is for illustrative purposes.
The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of the parent ion and its fragments, which is a powerful tool for identifying unknown metabolites or degradation products of this compound.
Method Validation and Optimization
The validation of any analytical method is crucial to ensure its reliability, reproducibility, and accuracy for its intended purpose. The validation of HPLC and UPLC-Q-TOF-MS/MS methods for this compound should be performed in accordance with guidelines from the International Council for Harmonisation (ICH). researchgate.net
Key validation parameters include:
Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net A correlation coefficient (r²) of >0.99 is generally considered acceptable. nih.gov
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by recovery studies in a spiked matrix.
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) for a series of measurements and includes repeatability (intra-day precision) and intermediate precision (inter-day precision). researchgate.net An RSD of <2% is often desired.
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. nih.gov
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. nih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
The optimization process for these methods involves systematically adjusting parameters such as mobile phase composition, pH, column type, gradient profile, and mass spectrometer settings to achieve the desired performance in terms of resolution, sensitivity, and analysis time. benthamdirect.com For UPLC-MS/MS methods, optimization of MS parameters like collision energy and cone voltage is critical for obtaining characteristic and reproducible fragmentation patterns for structural confirmation and quantification. mdpi.com
A summary of typical validation parameters for a similar analytical method is provided below:
| Validation Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.999 researchgate.net |
| Accuracy (% Recovery) | 98-102% |
| Precision (% RSD) | < 2% researchgate.net |
| LOD | Dependent on analyte and detector (e.g., µg/mL to ng/mL) researchgate.netnih.gov |
| LOQ | Dependent on analyte and detector (e.g., µg/mL to ng/mL) researchgate.netnih.gov |
This table presents typical acceptance criteria for method validation and is for illustrative purposes.
Mechanistic Investigations of 2 2 Hydroxyethyl Amino Benzoic Acid and Its Analogs
Molecular Target Identification and Interaction Mechanisms
The biological activity of 2-[(2-Hydroxyethyl)amino]benzoic acid and related compounds stems from their ability to interact with specific biomolecules. These interactions can range from inhibiting key enzymes to binding with cellular receptors or interfering with nucleic acids.
Enzyme inhibition is a primary mechanism through which many therapeutic agents exert their effects. Analogs of this compound have been investigated as inhibitors of several clinically relevant enzymes.
Cyclooxygenase (COX): Cyclooxygenase enzymes, COX-1 and COX-2, are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever wikipedia.orgyoutube.com. Certain nonsteroidal anti-inflammatory drugs (NSAIDs) that are structurally analogous to this compound, such as fenamic acids, have been shown to inhibit COX-2 nih.gov. These compounds typically bind within the cyclooxygenase channel of the enzyme nih.gov. Studies have revealed that some of these derivatives can act as substrate-selective inhibitors, meaning they are more effective at inhibiting the oxygenation of endocannabinoids compared to arachidonic acid nih.gov. This selectivity is influenced by the peroxide tone of the cellular environment nih.gov. The inhibition of COX-2 is a significant mechanism for controlling inflammation, as this enzyme is primarily responsible for producing pro-inflammatory prostaglandins at sites of injury mdpi.com.
Neuraminidase: Neuraminidase is a critical enzyme for the influenza virus, as it facilitates the release of newly formed virus particles from infected cells nih.gov. Consequently, it is a major target for antiviral drugs nih.gov. A number of benzoic acid derivatives have been synthesized and evaluated as inhibitors of influenza neuraminidase nih.govresearchgate.net. X-ray crystallography studies have shown that these inhibitors bind to the active site of the enzyme. For example, some benzoic acid inhibitors feature a lipophilic side chain that occupies a newly identified hydrophobic pocket within the enzyme's active site, a pocket formed by the movement of specific amino acid residues nih.gov.
| Compound | Target Enzyme | IC50 Value (µM) | Reference |
|---|---|---|---|
| 4-(N-acetylamino)-5-guanidino-3-(3-pentyloxy)benzoic acid | Type A (H2N2) Influenza Neuraminidase | 1 | nih.gov |
| 4-(N-acetylamino)-5-guanidino-3-(3-pentyloxy)benzoic acid | Type B (B/Lee/40) Influenza Neuraminidase | 500 | nih.gov |
Topoisomerase I: DNA topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes like replication and transcription wikipedia.orgnih.gov. Topoisomerase inhibitors function by trapping the enzyme on the DNA, forming a stable complex that prevents the re-ligation of the DNA strand wikipedia.orgnih.gov. This leads to the accumulation of DNA breaks, which can trigger apoptosis and cell death, making these inhibitors valuable as anticancer agents wikipedia.orgembopress.org. While many established topoisomerase inhibitors are complex heterocyclic molecules, the development of novel inhibitors, potentially including benzoic acid derivatives, is an active area of research nih.govnih.gov.
Beyond enzyme inhibition, benzoic acid derivatives have been shown to interact with specific cell surface receptors. For instance, certain non-lipid benzoic acid derivatives have been developed as agonists for the lysophosphatidic acid 2 (LPA2) receptor google.com. Agonist binding to such receptors can trigger intracellular signaling cascades, leading to a variety of cellular responses. This demonstrates that analogs of this compound have the potential to modulate cellular functions by directly interacting with and activating specific receptor proteins.
Direct or indirect interaction with nucleic acids is another mechanism by which small molecules can exert biological effects. The function of topoisomerase poisons, for example, is intimately linked to DNA, as they stabilize a ternary complex consisting of the drug, the enzyme, and DNA nih.gov. Proteins that bind to nucleic acids do so through specific domains and amino acid residues that recognize particular DNA or RNA sequences or structures nih.gov. Small molecules, including potential benzoic acid derivatives, can be designed to interfere with these protein-nucleic acid interactions or to bind directly to specific nucleic acid structures, thereby modulating gene expression or other DNA-dependent processes.
Cellular Pathway Modulation
The interaction of a compound with its molecular target(s) initiates a cascade of events that alters cellular pathways. Research into analogs of this compound has identified effects on key signaling and metabolic pathways.
Nitric oxide (NO) is a critical signaling molecule involved in a wide range of physiological processes, including vasodilation and immune responses. The production of NO is catalyzed by nitric oxide synthase (NOS) enzymes. While many anti-inflammatory compounds work by inhibiting the production of NO by inducible NOS (iNOS) in macrophages, the modulation of this pathway can be complex nih.gov. The ability of compounds to influence NO production is a key aspect of their cellular activity. For instance, the stabilization of tetrahydrobiopterin, a cofactor for NOS, can potentiate the synthesis of endothelial nitric oxide nih.gov. The specific effects of this compound on NO production pathways remain an area for detailed investigation.
The ability of a compound to enter a cell is fundamental to its activity, particularly if its target is intracellular. The process of cellular internalization can be influenced by a molecule's physicochemical properties. Cationic peptides, for example, can translocate across cell membranes by interacting with negatively charged components of the lipid bilayer nih.gov. Small molecules can also be designed to penetrate cells or to interfere with the internalization of other substances or nanostructures nih.gov. The functional groups present in this compound, including the carboxyl, amino, and hydroxyl groups, could potentially influence its interaction with cell membranes and its ability to interfere with cellular uptake mechanisms.
Reaction Mechanism Studies
The synthesis of this compound, an N-substituted derivative of anthranilic acid, typically involves the N-alkylation of 2-aminobenzoic acid. Mechanistic investigations into this class of reactions, particularly those involving analogs, often point towards pathways influenced by the choice of catalyst and reagents. While specific detailed studies on the reaction mechanism for the synthesis of this compound are not extensively documented in publicly available literature, insights can be drawn from analogous N-alkylation and N-arylation reactions of anthranilic acid derivatives.
The formation of N-substituted anthranilic acids can be achieved through various catalytic methods, with copper- and palladium-based systems being prominent. The classical method for such transformations is the Ullmann condensation, which traditionally involves the copper-catalyzed reaction of an amine with an aryl halide. In the context of synthesizing this compound, this would typically involve the reaction of 2-aminobenzoic acid with a 2-haloethanol (e.g., 2-chloroethanol (B45725) or 2-bromoethanol) in the presence of a copper catalyst and a base.
The generally accepted mechanism for the copper-catalyzed N-alkylation, analogous to the Ullmann condensation, involves the following key steps:
Oxidative Addition: The copper(I) catalyst reacts with the alkyl halide (e.g., 2-chloroethanol) to form a copper(III) intermediate.
Coordination: The deprotonated amine (anthranilate) coordinates to the copper center.
Reductive Elimination: The N-alkylated product is formed through reductive elimination from the copper(III) complex, regenerating the copper(I) catalyst.
Palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, offer an alternative pathway. While more commonly applied for N-arylation, palladium catalysis can also be adapted for N-alkylation. The catalytic cycle for a palladium-catalyzed N-alkylation of 2-aminobenzoic acid would likely proceed through:
Oxidative Addition: A Pd(0) species undergoes oxidative addition with the 2-haloethanol to form a Pd(II) complex.
Ligand Exchange: The anthranilate displaces a ligand on the palladium center.
Reductive Elimination: The C-N bond is formed via reductive elimination, yielding the desired product and regenerating the Pd(0) catalyst.
The choice of catalyst, ligands, base, and solvent can significantly influence the reaction pathway and efficiency. For instance, the presence of a bidentate ligand can stabilize the metal center and promote the reductive elimination step.
Table 1: Plausible Catalytic Systems for the Synthesis of this compound
| Catalyst System | Key Features | Proposed Intermediate |
| Copper-based (Ullmann-type) | Utilizes copper salts (e.g., CuI, Cu2O) and often requires high temperatures. | Copper(III)-alkoxide complex |
| Palladium-based (Buchwald-Hartwig type) | Employs palladium complexes with phosphine ligands and generally proceeds under milder conditions. | Palladium(II)-amido complex |
Detailed kinetic analysis and in-situ spectroscopic monitoring are crucial for elucidating the precise reaction mechanism, identifying rate-determining steps, and observing transient intermediates. While specific kinetic data for the synthesis of this compound is scarce in the literature, general principles of kinetic studies on related N-alkylation reactions can be applied.
A kinetic study would typically involve monitoring the reaction progress under various conditions, such as changing the concentrations of reactants, catalyst, and ligand. The reaction order with respect to each component can then be determined to construct a rate law. This information helps to identify which step in the proposed catalytic cycle is the slowest, or rate-determining. For many cross-coupling reactions, the oxidative addition or the reductive elimination step is often found to be rate-limiting.
In-situ spectroscopic techniques are invaluable for observing the reaction as it happens, providing direct evidence for proposed intermediates.
In-situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the disappearance of reactants (e.g., the N-H stretching vibrations of 2-aminobenzoic acid) and the appearance of the product. It can also potentially detect the formation of key intermediates if their concentrations are sufficiently high and they possess distinct vibrational modes. For instance, the coordination of the carboxylate group of anthranilic acid to the metal center would lead to a characteristic shift in its carbonyl stretching frequency.
In-situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about species in the reaction mixture. By monitoring the changes in chemical shifts and signal intensities over time, it is possible to track the concentrations of reactants, products, and potentially identify catalytic intermediates.
In-situ UV-Vis Spectroscopy: If the catalytic species or intermediates have distinct electronic transitions, UV-Vis spectroscopy can be employed to monitor their formation and consumption throughout the reaction.
Table 2: Potential In-situ Spectroscopic Probes for Mechanistic Studies
| Spectroscopic Technique | Information Gained | Potential Observables |
| In-situ FTIR | Functional group transformations | Disappearance of N-H stretches, appearance of product-specific bands, shifts in C=O stretch upon coordination. |
| In-situ NMR | Structural elucidation and concentration changes | Tracking of reactant and product signals, identification of catalyst resting states and intermediates. |
| In-situ UV-Vis | Electronic structure changes | Monitoring of colored intermediates or changes in the catalyst's electronic spectrum. |
While direct experimental data for the mechanistic investigation of this compound synthesis is limited, the established principles of transition metal-catalyzed cross-coupling reactions provide a strong framework for understanding its formation. Further dedicated studies employing kinetic analysis and in-situ spectroscopic monitoring would be necessary to fully elucidate the specific reaction pathway and catalytic cycle.
Emerging Applications and Future Research Directions
Role as Chemical Intermediates in Complex Molecule Synthesis
As a chemical intermediate, 2-[(2-Hydroxyethyl)amino]benzoic acid provides a reactive scaffold for constructing intricate molecular architectures. The presence of both nucleophilic (the amino group) and electrophilic (the carboxyl group) centers on the same aromatic ring facilitates a wide range of chemical transformations. Benzoic acid derivatives are recognized as important structural elements for many natural products and are involved in diverse physiological processes. unito.it
The structure of this compound is well-suited for the synthesis of various heterocyclic compounds. The amino and carboxyl groups can participate in intramolecular or intermolecular cyclization reactions to form fused ring systems. Derivatives of aminobenzoic acid and related compounds like 2-aminobenzothiazole (B30445) serve as precursors for a wide array of biologically active heterocycles. nih.govnih.gov For instance, similar starting materials are used in multi-step reactions to produce complex structures such as thiazolidinones, imidazoles, and triazines. researchgate.net The synthesis of these compounds often involves the initial formation of an amide or a Schiff base, followed by a cyclization step. researchgate.netresearchgate.net The ability to readily form these heterocyclic systems is a key area of interest, as these structural motifs are prevalent in many pharmacologically active compounds. researchgate.net
The term "organic building block" refers to a key molecular component that plays a critical role in the development of new materials and pharmaceuticals. calpaclab.commdpi.com Derivatives of aminobenzoic acid are frequently used in this capacity due to their structural versatility. unito.itmdpi.com They can be incorporated into larger molecular structures to impart specific properties. For example, the amino and carboxyl groups can be used to form amide or ester linkages, creating polymers or supramolecular assemblies. unito.it The inherent properties of the benzoic acid core, combined with the functionality of its substituents, allow for the design of materials with tailored characteristics.
| Application Area | Role of Benzoic Acid Derivative | Example Compound Class | Source |
| Drug Design | Serves as a structural moiety in active compounds | p-Aminobenzoic acid (pABA) derivatives | unito.it |
| Supramolecular Chemistry | Forms self-assembled architectures via hydrogen bonding | 2-hydroxyethylammonium p-aminobenzoate | unito.it |
| Polymer Synthesis | Acts as a monomer unit for creating polymer chains | General Organic Building Blocks | calpaclab.combldpharm.com |
Use in Analytical Chemistry
The functional groups within this compound and its analogs allow for interactions with other chemical species, particularly metal ions, which can be exploited for analytical purposes.
Compounds containing both amino and carboxylate functional groups are known to act as bidentate ligands, coordinating with metal ions to form stable complexes. researchgate.net This chelating ability is the basis for their use in the determination of metal ions. The formation of a metal complex often results in a measurable change in the solution's physical properties, such as its color or fluorescence, which can be detected and quantified using spectrophotometric methods. The stability of these complexes with various divalent metal ions, such as Cu²⁺, Ni²⁺, Co²⁺, and Mn²⁺, often follows the Irving-Williams order. ekb.eg This predictable interaction allows for the development of selective analytical methods for detecting and quantifying specific metals in various samples. ekb.egijrpc.com
| Metal Ion | Interacting Functional Groups | Potential Analytical Technique | Source |
| Copper (II) | Amine and Carboxylate | Potentiometry, Spectrophotometry | researchgate.netekb.eg |
| Nickel (II) | Amine and Carboxylate | Potentiometry, Spectrophotometry | researchgate.netekb.eg |
| Cobalt (II) | Amine and Carboxylate | Potentiometry, Spectrophotometry | researchgate.netekb.eg |
| Manganese (II) | Amine and Carboxylate | Potentiometry, Spectrophotometry | researchgate.netekb.eg |
| Zinc (II) | Amine and Carboxylate | Spectrophotometry | researchgate.net |
| Cadmium (II) | Amine and Carboxylate | Spectrophotometry | researchgate.net |
Advanced Materials Science Applications (e.g., Nonlinear Optics)
Emerging research in materials science is exploring the potential of organic molecules for advanced applications, including nonlinear optics (NLO). Organic NLO materials are of great interest due to their potential for high nonlinear optical coefficients and the ability to be chemically modified to tune their properties. samaterials.com Molecules suitable for NLO applications often possess an electron-donating group and an electron-accepting group connected by a π-conjugated system. The structure of this compound, with its electron-donating amino group and electron-withdrawing carboxyl group attached to the benzene (B151609) ring, fits this general molecular design. This arrangement can lead to a significant intramolecular charge transfer upon excitation, a key requirement for second-order NLO activity. While specific NLO data for this exact compound is not widely reported, its structural motifs suggest it could serve as a precursor or a fundamental component in the design of new organic NLO materials. samaterials.com
Strategies for Activity Enhancement and Selectivity
A significant area of chemical and pharmaceutical research involves modifying existing molecular scaffolds to enhance their biological activity and target selectivity. For derivatives of aminobenzoic acid, several strategies are employed to achieve these goals. The design of novel non-steroidal anti-inflammatory drugs (NSAIDs), for instance, focuses on creating derivatives with better activity and fewer side effects. nih.gov
Key strategies include:
Modification of Substituents: Adding or changing functional groups on the aromatic ring can alter the electronic properties and steric profile of the molecule. For example, synthesizing derivatives of 2-amino benzoic acid with different substituents has been shown to yield compounds with potent anti-inflammatory and analgesic activities. nih.gov
Acylation and Amidation: Converting the amino or carboxyl groups into amides or esters can significantly change the molecule's polarity, solubility, and ability to interact with biological targets. In one study, modifying the acetamide moiety of a 5-acetamido-2-hydroxy benzoic acid derivative aimed to increase its selectivity for the cyclooxygenase-2 (COX-2) enzyme. nih.govmdpi.com
Molecular Docking and Computational Analysis: In-silico tools are used to predict how derivatives will bind to specific biological receptors. nih.govmdpi.com This allows researchers to rationally design modifications that are most likely to improve binding affinity and selectivity before undertaking laboratory synthesis.
These approaches allow for the fine-tuning of the molecule's properties, leading to the development of new compounds with improved therapeutic potential or other desired functionalities. nih.govmdpi.com
Future Avenues in Computational Design and Discovery of New Analogs
The advancement of computational chemistry and bioinformatics presents significant opportunities for the rational design and discovery of novel analogs of this compound with enhanced therapeutic properties. beilstein-journals.org These in silico approaches accelerate the drug discovery process, reduce costs, and allow for the exploration of a vast chemical space to identify promising new chemical entities. beilstein-journals.org Future research will likely focus on the integration of various computational techniques to design analogs with improved efficacy, selectivity, and pharmacokinetic profiles.
A primary future direction is the use of molecular docking to elucidate the binding modes of this compound analogs with their biological targets. beilstein-journals.orgnih.govijprajournal.comnih.gov By simulating the interaction between a ligand and a protein's binding site, researchers can predict binding affinities and orientations. beilstein-journals.orgnih.gov This information is crucial for designing modifications to the parent molecule that enhance these interactions, leading to increased potency. For instance, docking studies can help identify key amino acid residues that form hydrogen bonds or hydrophobic interactions with the ligand, guiding the addition or modification of functional groups on the analog to maximize these connections. nih.gov
Another powerful tool is the development of Quantitative Structure-Activity Relationship (QSAR) models . nih.govnih.govmdpi.com QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For analogs of this compound, a QSAR model could be built to correlate physicochemical properties (such as hydrophobicity, electronic effects, and steric parameters) with a specific biological outcome, such as inhibitory activity against a target enzyme. nih.gov The resulting model can then be used to predict the activity of virtual, yet-to-be-synthesized analogs, prioritizing the most promising candidates for chemical synthesis and experimental testing. nih.govnih.gov
Virtual screening of large compound libraries is another promising avenue. beilstein-journals.orgnih.gov Using the known structure of a biological target, millions of commercially or virtually available compounds can be computationally docked and scored to identify potential hits that share a similar scaffold or exhibit complementary binding features to this compound. This approach can lead to the discovery of entirely new chemical scaffolds with the desired biological activity.
Furthermore, the application of pharmacophore modeling and de novo design algorithms will be instrumental. Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features necessary for biological activity. This model can then be used as a query to search 3D databases for novel molecules that fit the pharmacophore. De novo design, on the other hand, involves using algorithms to build novel molecular structures from scratch within the constraints of a target's binding site. beilstein-journals.org
Finally, the early prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties using computational tools is becoming increasingly critical in drug discovery. f1000research.commdpi.com By building in silico models to predict the pharmacokinetic and toxicological profiles of new analogs, researchers can filter out compounds that are likely to fail later in development due to poor bioavailability or toxicity. mdpi.com This allows for the optimization of not only the pharmacodynamic properties but also the drug-like characteristics of the designed analogs.
The integration of these computational strategies provides a powerful framework for the future discovery of next-generation analogs of this compound, paving the way for the development of more effective and safer therapeutic agents.
Table 1. Computational Methods in the Design of New Analogs
| Computational Method | Application in Analog Design | Expected Outcome |
| Molecular Docking | Predicts the binding conformation and affinity of a ligand to a target protein's active site. nih.govijprajournal.comnih.gov | Identification of key interactions, ranking of potential analogs based on binding scores, and guidance for structural modifications to improve potency. beilstein-journals.org |
| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate the chemical structure of compounds with their biological activity. nih.govnih.gov | Predictive models for estimating the activity of unsynthesized analogs, helping to prioritize synthetic efforts. mdpi.com |
| Virtual Screening | Rapidly screens large libraries of virtual compounds against a biological target. beilstein-journals.orgnih.gov | Discovery of novel chemical scaffolds and hit compounds for further optimization. |
| Pharmacophore Modeling | Identifies the 3D arrangement of essential features required for biological activity. | A 3D query to find diverse structures in databases with the potential for the same biological activity. |
| De Novo Design | Generates novel molecular structures piece-by-piece within the constraints of a target's binding site. beilstein-journals.org | Creation of entirely new and patentable chemical entities tailored to the target. |
| ADMET Prediction | In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity properties. f1000research.commdpi.com | Early identification and filtering of candidates with poor pharmacokinetic profiles or potential toxicity, reducing late-stage failures. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
